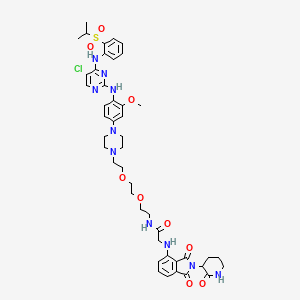
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a piperazin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyridazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antileishmanial and antimalarial agents. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry: In industry, this compound is used in the production of materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
3-(3,5-dimethyl-1H-pyrazol-1-yl)methanol
(3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
(3,5-dimethyl-1H-pyrazol-1-yl)trimethylsilane
Uniqueness: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-10-9-11(2)19(17-10)13-4-3-12(15-16-13)18-7-5-14-6-8-18/h3-4,9,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSVAJDHQHMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2854695.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2854701.png)
![Ethyl 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2854702.png)
![ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2854705.png)
![N-(3-fluoro-4-methylphenyl)-2-({7-oxo-8-[(oxolan-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2854707.png)

![2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2854710.png)
![N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2854711.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-chloroacetamide](/img/structure/B2854714.png)
![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/new.no-structure.jpg)
